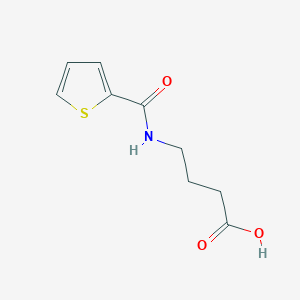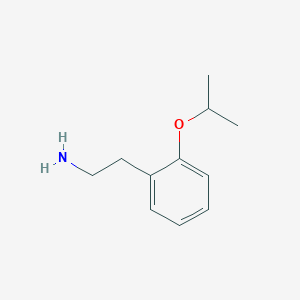
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
Overview
Description
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a piperidine derivative with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group, followed by reduction and deprotection steps . For instance, starting from 4-hydroxymethyl pyridine, the compound can be synthesized through benzyl protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a building block for the development of pharmacologically active compounds, including potential drugs targeting various receptors . Additionally, it has applications in the pharmaceutical industry for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications . The hydroxymethyl group plays a crucial role in its binding affinity and activity at these targets . The exact pathways involved depend on the specific biological context and the nature of the target receptors .
Comparison with Similar Compounds
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as 1-Benzyl-4-(benzylamino)piperidin-3-ol and trans-4-(hydroxymethyl)piperidin-3-ol . These compounds share similar structural features but differ in their substituents and stereochemistry . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOUOCFOKZLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3264581.png)

![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3264622.png)







![6-Methylimidazo[1,2-A]pyrimidine](/img/structure/B3264684.png)
